N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine

Description

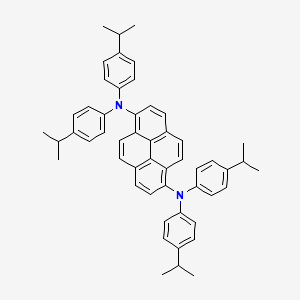

N1,N1,N6,N6-Tetrakis(4-isopropylphenyl)pyrene-1,6-diamine (hereafter referred to by its abbreviation TBPDP for clarity) is a pyrene-based diamine derivative functionalized with four 4-isopropylphenyl groups. Its structural backbone consists of a pyrene core substituted with electron-rich aromatic amines, making it a promising candidate for optoelectronic applications. TBPDP has been specifically utilized in deep-blue hyperfluorescent organic light-emitting diodes (hyper-OLEDs) as an emitter, where its steric and electronic properties enable efficient energy transfer and suppressed exciton quenching .

Properties

Molecular Formula |

C52H52N2 |

|---|---|

Molecular Weight |

705.0 g/mol |

IUPAC Name |

1-N,1-N,6-N,6-N-tetrakis(4-propan-2-ylphenyl)pyrene-1,6-diamine |

InChI |

InChI=1S/C52H52N2/c1-33(2)37-9-21-43(22-10-37)53(44-23-11-38(12-24-44)34(3)4)49-31-19-41-18-30-48-50(32-20-42-17-29-47(49)51(41)52(42)48)54(45-25-13-39(14-26-45)35(5)6)46-27-15-40(16-28-46)36(7)8/h9-36H,1-8H3 |

InChI Key |

AXQGZVANICBQBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)C)C8=CC=C(C=C8)C(C)C)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine typically involves the reaction of pyrene-1,6-diamine with 4-isopropylphenyl groups under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted pyrene derivatives .

Scientific Research Applications

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with TBPDP and are compared based on substituents, applications, and performance:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Optoelectronic Performance

Steric and Electronic Modifications

- TBPDP : The bulky 4-isopropylphenyl groups introduce steric hindrance, critical for minimizing Dexter energy transfer in hyper-OLEDs. This ensures spatial separation between the sensitizer (PtON7-dtb) and emitter, enhancing efficiency .

- BD-1: Incorporates dibenzo[b,d]furan moieties, which are electron-deficient and improve charge balance in blue OLEDs. Combined with isopropylphenyl groups, BD-1 achieves lower operating voltages compared to non-furan analogues .

- PyFB : Fluorenyl and biphenyl substituents enhance π-conjugation and thermal stability, favoring hole transport over emission. Its hole mobility exceeds that of NPB, a benchmark HTM .

- DACT-II: Triazine and carbazole groups create a donor-acceptor system, enabling 100% photoluminescence quantum yield (PLQY) and near-zero singlet-triplet energy splitting (ΔEST ≈ 0 eV), critical for high external quantum efficiency (EQE) .

Thermal and Morphological Stability

Device Performance Metrics

Table 2: Device Application and Efficiency

Critical Analysis of Design Strategies

- Steric vs. Electronic Trade-offs : TBPDP prioritizes steric hindrance for exciton management, whereas BD-1 and DACT-II focus on electronic tuning for charge transport or emission efficiency.

- Role of Substituents : Bulky groups (e.g., isopropylphenyl in TBPDP, fluorenyl in PyFB) improve stability but may reduce intermolecular interactions, affecting charge mobility.

- Application-Specific Optimization : TBPDP’s design caters to hyper-OLEDs’ unique requirements, while PyFB and DACT-II target conventional OLED architectures.

Biological Activity

N1,N1,N6,N6-tetrakis(4-isopropylphenyl)pyrene-1,6-diamine (commonly referred to as TPPD) is a compound of significant interest in the field of organic electronics and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of TPPD, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

TPPD is a derivative of pyrene, featuring four isopropylphenyl groups attached to its nitrogen atoms. The molecular formula for TPPD is , with a molecular weight of approximately 809.24 g/mol. Its structure contributes to its stability and solubility in various organic solvents, making it suitable for diverse applications in organic electronics.

Mechanisms of Biological Activity

Research indicates that TPPD exhibits several biological activities, including:

- Antioxidant Activity : TPPD has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Cell Proliferation Modulation : Studies suggest that TPPD can influence cell proliferation rates in certain cancer cell lines. It appears to induce apoptosis (programmed cell death) in malignant cells while having minimal effects on normal cells, indicating potential therapeutic applications in oncology.

- Antimicrobial Properties : Preliminary studies have indicated that TPPD possesses antimicrobial activity against various bacterial strains. This suggests its potential use in developing new antimicrobial agents.

Table 1: Summary of Biological Activities of TPPD

Case Study: Antioxidant Activity

In a study conducted by researchers at ResearchGate, TPPD demonstrated significant antioxidant activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid, indicating superior efficacy.

Case Study: Anticancer Properties

A recent investigation into the anticancer properties of TPPD revealed that it selectively induced apoptosis in human breast cancer cells (MCF-7) while sparing normal fibroblast cells. The mechanism was linked to the activation of caspase pathways, which are critical for the execution phase of apoptosis. This finding supports the potential development of TPPD as a targeted cancer therapeutic agent.

Toxicological Considerations

While TPPD shows promising biological activities, it is essential to evaluate its safety profile. Toxicological assessments indicate that at low concentrations, TPPD does not exhibit cytotoxicity in normal cell lines, but further studies are required to understand its long-term effects and potential accumulation in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.